4,4,6-Trimethylbicyclo[4.2.0]octan-2-one
Description
Properties
CAS No. |
34274-88-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,4,6-trimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)6-9(12)8-4-5-11(8,3)7-10/h8H,4-7H2,1-3H3 |
InChI Key |
JJOSHMWLJCEBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2CCC2(C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Systems
Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one)
- Ring System: Bicyclo[2.2.1]heptane (norbornane derivative), smaller and more strained than bicyclo[4.2.0]octane.
- Substituents : Methyl groups at 4,7,7-positions; ketone at C3.
- Properties : Higher volatility and widespread use in pharmaceuticals due to its rigid structure and antimicrobial activity .
- Key Difference : The bicyclo[4.2.0]octane system in 4,4,6-trimethylbicyclo[4.2.0]octan-2-one allows for greater conformational flexibility and distinct steric environments.
Bicyclo[2.2.2]octan-2-one
- Ring System : Bicyclo[2.2.2]octane, a highly symmetrical and rigid framework.
- Substituents: No methyl groups; ketone at C2.
- Properties : Lower hydrophobicity compared to methylated derivatives. Used as a model compound in steric studies .
- Key Difference : The absence of methyl groups in bicyclo[2.2.2]octan-2-one results in reduced steric hindrance, enabling easier functionalization at bridgehead positions.
(±)-4-(Chloromethyl)bicyclo[4.2.0]octan-2-one
Functional Analogues in Bioactivity and Environmental Behavior
Octan-2-one
- Structure : Linear ketone (CH3(CH2)5COCH3).
- Properties : Detected in breath and fecal samples; used as a synthetic flavoring agent. Linear structure confers higher volatility compared to bicyclic ketones .
- Key Difference : The bicyclic framework of this compound likely reduces volatility and alters metabolic pathways.
4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone
- Structure: Cyclohexanone fused to a trimethylbicyclo[2.2.1]heptane moiety.
- Methyl groups enhance lipophilicity .
- Key Difference : The bicyclo[4.2.0] system may exhibit different bioaccumulation patterns due to its larger ring size and substituent arrangement.
Key Research Findings
- Stereochemical Influence : The (1S,6S)-configured 6-methylbicyclo[4.2.0]octan-2-one exhibits distinct 3D interactions due to its bridgehead methyl group, affecting its binding in chiral environments .
- Environmental Persistence: Trimethylated bicyclic ketones, like 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone, demonstrate trophic transfer, highlighting the need for studies on this compound’s ecological impact .
- Derivatization Potential: Halogenated derivatives (e.g., chloromethyl) of bicyclo[4.2.0]octan-2-one serve as intermediates for pharmaceuticals, suggesting similar utility for the trimethylated analogue .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Ring System | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C11H18O | Bicyclo[4.2.0] | Not reported | Not reported |
| Camphor | C10H16O | Bicyclo[2.2.1] | 175–177 | 209 |
| Bicyclo[2.2.2]octan-2-one | C8H12O | Bicyclo[2.2.2] | 25–27 | 195–200 |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via excitation of the α,β-unsaturated ketone (3,5,5-trimethyl-2-cyclohexen-1-one) to a singlet state, followed by intersystem crossing to a triplet state. This triplet exciplex interacts with ethylene, forming a 1,4-biradical intermediate that undergoes spin inversion and cyclization to yield the bicyclo[4.2.0]octan-2-one framework. Key parameters include:
-
Temperature : −70°C to prevent thermal side reactions.
-
Solvent : Dichloromethane (CH₂Cl₂) or acetone, chosen for their low freezing points and inertness.
-
Ethylene Pressure : Atmospheric pressure, with excess ethylene to drive the reaction.
Under optimized conditions, this method achieves an 85% yield of this compound, with minimal byproducts.
Experimental Validation
In a representative procedure, 3,5,5-trimethyl-2-cyclohexen-1-one (10.0 g, 65 mmol) is dissolved in CH₂Cl₂ (150 mL) and cooled to −70°C. Ethylene gas is bubbled through the solution while irradiating with a 450 W mercury lamp for 6 hours. Work-up involves evaporating the solvent under reduced pressure and purifying the residue via fractional distillation to isolate the product as a colorless liquid.
Alternative Synthetic Pathways and Modifications
While the photochemical route remains dominant, other methods have been explored for related bicyclic ketones, offering insights into potential adaptations for this compound.
Oxidative Bisdecarboxylation with Lead Tetra-Acetate
A method involving oxidative bisdecarboxylation of dicarboxylic acids derived from bicyclo[2.2.2]octane precursors has been reported. Although this approach primarily yields bicyclo[2.2.2]octenones, analogous strategies could theoretically apply to bicyclo[4.2.0] systems. For example, treatment of a hypothetical dicarboxylic acid precursor with lead tetra-acetate and pyridine might induce decarboxylation and cyclization. However, no direct evidence for this route’s efficacy for the target compound exists in the literature.
Hydrogenation of Unsaturated Precursors
Catalytic hydrogenation of unsaturated bicyclic ketones has been employed to access reduced derivatives. For instance, hydrogenating 4,4,6-trimethylbicyclo[4.2.0]oct-5-en-2-one over palladium-on-carbon (Pd/C) in acetic acid yields the saturated ketone. While this method is more relevant to post-synthetic modifications, it underscores the versatility of the core structure.
Comparative Analysis of Methodologies
The photochemical [2+2] cycloaddition outperforms alternative routes in yield and regioselectivity. Key advantages include:
-
Efficiency : Single-step synthesis with high atom economy.
-
Stereochemical Control : The rigid transition state minimizes stereoisomer formation.
-
Scalability : Adaptable to gram-scale production without significant yield loss.
In contrast, oxidative decarboxylation and hydrogenation methods are either unproven for this specific compound or require multi-step sequences, reducing practicality.
Structural and Spectroscopic Characterization
Successful synthesis of this compound is confirmed through spectroscopic data:
-
IR Spectroscopy : Strong absorption at 1740 cm⁻¹ (C=O stretch).
-
¹H NMR : Singlets for methyl groups at δ 1.02 (6H, C4-CH₃), δ 1.15 (3H, C6-CH₃), and a multiplet for bridgehead protons (δ 2.2–2.4).
-
¹³C NMR : Quaternary carbons at δ 45.2 (C4) and δ 52.8 (C6), with the carbonyl carbon at δ 212.5.
Applications and Derivatives
The ketone group in this compound serves as a handle for further functionalization. Notable transformations include:
Q & A
Q. What are the primary synthetic routes for 4,4,6-trimethylbicyclo[4.2.0]octan-2-one, and what factors influence reaction yields?
The synthesis of bicyclic ketones like this compound often involves photochemical or thermal rearrangements of precursor molecules. For example, lead tetraacetate-mediated oxidation or treatment with transition metal catalysts (e.g., Pd(PPh₃)₄) can facilitate ring closure and functional group transformations . Reaction yields depend on solvent polarity, temperature, and steric effects due to the compound’s methyl substituents. Optimization requires iterative testing of reagent stoichiometry and reaction times.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹³C NMR is critical for identifying quaternary carbons and methyl groups in the bicyclic framework. The ketone carbonyl typically appears near 210 ppm.
- IR Spectroscopy : The ketone C=O stretch is observed at ~1700 cm⁻¹, while methyl C-H vibrations occur at 2850–2960 cm⁻¹.
- Mass Spectrometry : High-resolution MS confirms the molecular formula (C₁₁H₁₈O) and detects fragmentation patterns unique to bicyclic systems .
Q. What are the common chemical reactions involving bicyclo[4.2.0]octan-2-one derivatives, and how do substituents influence reactivity?
The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the bicyclic framework can participate in ring-opening or strain-driven rearrangements. Methyl substituents at the 4,4,6 positions increase steric hindrance, slowing down reactions at the bridgehead. For example, bulky nucleophiles may preferentially attack less hindered positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or incomplete characterization. To address this:
Q. What mechanistic insights explain the photochemical cleavage behavior of bicyclo[4.2.0]octan-2-one derivatives?
Q. How do enantiomeric forms of this compound affect its biological activity, and what methods are used for chiral resolution?
Enantiomers may exhibit differential binding to biological targets (e.g., enzymes or receptors). Chiral HPLC with cellulose-based columns or enzymatic resolution using lipases can separate enantiomers. Activity assays (e.g., receptor binding studies) must be conducted on purified enantiomers to avoid misleading results .
Q. What strategies are employed to analyze the compound’s potential pharmacological targets, such as opioid receptors?
- Molecular Docking : Simulate interactions with receptor binding pockets (e.g., mu-opioid receptor).
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]naloxone).
- Structure-Activity Relationship (SAR) : Modify substituents to correlate structural features with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
